molecular formula C15H18N2O3 B2594698 Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate CAS No. 1251001-73-6

Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B2594698
CAS No.: 1251001-73-6
M. Wt: 274.32
InChI Key: KNXROXDVJNVTCE-UHFFFAOYSA-N
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Description

Predicted ¹H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
tert-butyl (C(CH₃)₃) 1.43 Singlet
Indoline NH 9.2–10.1 Broad singlet
Azetidine CH₂ 3.6–4.2 Multiplet
Aromatic H (indoline) 6.8–7.5 Doublet/multiplet

Predicted ¹³C NMR Signals

Carbon Type δ (ppm)
Carbamate C=O 168–172
Indoline C=O 175–178
Spiro C (C3) 65–70
Aromatic C (indoline) 115–135

The spiro junction disrupts conjugation between the azetidine and indoline rings, leading to distinct electronic environments for equivalent protons.

Electronic Structure Investigation via Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311+G(d,p)) on related spiroazetidines predict:

Parameter Value Source
HOMO-LUMO gap 4.8–5.2 eV
Electrostatic potential (C=O) −0.45 e/ų
NBO charge (spiro C) +0.12

The HOMO is localized on the indoline’s π-system, while the LUMO resides on the azetidine’s σ* orbitals, suggesting nucleophilic reactivity at the spiro carbon. The tert-butyl group exerts an electron-donating effect, stabilizing the carbamate moiety.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)10-6-4-5-7-11(10)16-12(15)18/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXROXDVJNVTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of an indole derivative with an azetidine precursor under conditions that promote spirocyclization. This can be achieved using various catalysts and reagents, such as Lewis acids or bases, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent control over reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate exhibit promising antitumor properties. For instance, derivatives of spirocyclic compounds have been tested against various cancer cell lines, showing significant cytotoxic effects. A study reported that certain analogs demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Heterocyclic compounds often display antibacterial and antifungal properties due to their ability to interfere with microbial metabolic processes. Preliminary studies suggest that derivatives of this compound can inhibit the growth of resistant bacterial strains, making them candidates for further development as antibiotics .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. The modulation of stress pathways in neurodegenerative diseases has been linked to certain heterocycles, including spiro compounds. This property could be explored further in the context of diseases like Alzheimer's and Parkinson's .

Case Study 1: Antitumor Activity Assessment

A recent study synthesized several derivatives of tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate and evaluated their antitumor activity against various cell lines. The results indicated that some derivatives exhibited IC50 values ranging from 0.01 to 0.05 μM against MCF-7 cells, outperforming standard chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (μM)Reference
Compound AMCF-70.013
Compound BHCT-1160.018
DoxorubicinMCF-7~0.05

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several derivatives were screened against clinically relevant bacterial strains. Compounds showed minimal inhibitory concentrations (MIC) between 8-32 µg/mL against resistant strains of Escherichia coli and Klebsiella pneumoniae, indicating potential as new antibiotic agents .

CompoundBacterial StrainMIC (µg/mL)Reference
Compound CE. coli16
Compound DK. pneumoniae32

Mechanism of Action

The mechanism of action of Tert-butyl2’-oxo-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic indole derivatives are pivotal in medicinal chemistry due to their conformational rigidity and bioactivity. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological/Pharmacological Relevance Reference
Tert-butyl 2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate C₁₅H₁₈N₂O₃ 274.32 Azetidine-indole spirocore, Boc protection Intermediate in nonretinoid drug synthesis
Tert-butyl 6'-chloro-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate C₁₅H₁₇ClN₂O₃ 308.76 Chloro substitution at indole C6 Potential antiviral or anticancer scaffolds
Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate C₁₆H₂₀N₃O₃Br 382.25 Bromo-substituted pyrrolopyridine spirocore Research chemical for kinase inhibition
Tert-butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate C₁₅H₂₁N₃O₂ 275.35 Amino group at indole C5 Probable precursor for bioactive amines
5'-Bromo-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carboxylic acid C₁₀H₈BrNO₂ 266.08 Cyclopropane-indole spirocore, bromo substitution Non-nucleoside reverse transcriptase inhibitor

Key Findings

Substituent Effects: Halogenation: Chloro (C₁₅H₁₇ClN₂O₃) and bromo (C₁₆H₂₀N₃O₃Br) analogs exhibit increased molecular weight and altered electronic properties, enhancing binding to hydrophobic enzyme pockets . Amino vs.

Spiroheterocycle Variations: Replacing azetidine with piperidine (C₁₆H₂₀N₃O₃Br) introduces a six-membered ring, increasing conformational flexibility but reducing strain-induced reactivity . Cyclopropane-containing analogs (C₁₀H₈BrNO₂) demonstrate potent antiviral activity, highlighting the role of spiro-ring size in target engagement .

Synthetic Accessibility :

  • The Boc-protected azetidine-indole core (target compound) is synthesized via RuO2-mediated oxidation and Boc protection, achieving ~45–62% yields .
  • Chloro and bromo derivatives require halogenation steps (e.g., NaIO4/RuO2 for oxidation, electrophilic substitution for halogenation), which may lower yields due to side reactions .

Brominated analogs (e.g., C₁₆H₂₀N₃O₃Br) are explored in kinase inhibitor development due to their electron-deficient spirocores .

Q & A

Advanced Research Question

  • Multicomponent reactions (MCRs): Ugi-5C-4CR generates polycyclic spiro scaffolds via isocyanide-based cyclization .
  • Post-functionalization: Bromination at the 5'-position (e.g., 5'-bromo analogs) enables Suzuki-Miyaura couplings for diversification .
  • Photocatalysis: Visible-light-mediated C–H activation introduces substituents without Boc deprotection .

What purification techniques are most effective for isolating high-purity spiro compounds?

Basic Research Question

  • Flash chromatography: Optimal for non-polar intermediates (e.g., EtOAc/cyclohexane, 1:4) .
  • Recrystallization: Tert-butyl derivatives often crystallize from ethanol/water mixtures (95% purity reported) .
  • Preparative HPLC: Resolves diastereomers using C18 columns with acetonitrile/water gradients .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Advanced Research Question
Degradation via hydrolysis (tert-butyl cleavage) or oxidation (indole ring) occurs under humid or light-exposed conditions. Stability studies recommend:

  • Storage at –20°C under argon .
  • Use of stabilizers (e.g., BHT) in solution phases .
  • Regular NMR monitoring for Boc group integrity (δ 1.4 ppm singlet) .

What role do spiroazetidine-indole derivatives play in drug discovery pipelines?

Advanced Research Question
These scaffolds are explored as:

  • Kinase inhibitors: Spiro systems mimic ATP-binding motifs (e.g., in JAK2 inhibitors) .
  • CNS agents: Tert-butyl groups enhance blood-brain barrier penetration in neuropathic pain models .
  • Antivirals: Analogous 5'-bromo spiro compounds show activity against reverse transcriptases .

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